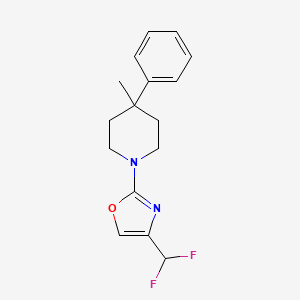![molecular formula C17H24N2O3 B7438561 7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7438561.png)
7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential use as a drug. This compound is also known by its chemical formula, C18H24N2O2, and has been synthesized using various methods.3.1]nonane-3-carboxamide.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in the inflammatory response.
Biochemical and Physiological Effects:
7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and edema. However, its effects on human subjects are yet to be fully established.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide in lab experiments is its potential as a drug candidate for the treatment of pain and inflammation-related disorders. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide. These include:
1. Further studies on its mechanism of action to fully understand its anti-inflammatory and analgesic effects.
2. Development of more efficient synthesis methods to increase its availability for research.
3. Investigation of its potential side effects and toxicity in human subjects.
4. Exploration of its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
5. Investigation of its potential as a drug candidate for veterinary medicine.
6. Development of new derivatives of 7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide with improved pharmacological properties.
7. Investigation of its potential use in combination therapy with other drugs for the treatment of pain and inflammation-related disorders.
In conclusion, 7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential use as a drug. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation-related disorders. However, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity in human subjects. The development of more efficient synthesis methods and new derivatives of this compound could lead to the discovery of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of 7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide has been achieved using various methods. One of the methods involves the reaction of 6-methyl-2-pyridinemethanol with 3-bromocyclohexanone to form 6-methyl-2-(3-bromocyclohexanone)methanol. This intermediate is then reacted with 1,5-cyclooctadiene to form the bicyclic intermediate, which is further reacted with hydroxylamine to form the final product.
Scientific Research Applications
7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide has been the subject of scientific research due to its potential use as a drug. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11-3-2-4-15(18-11)10-22-19-17(21)14-6-12-5-13(7-14)9-16(20)8-12/h2-4,12-14,16,20H,5-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHKQWLTSNSXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CONC(=O)C2CC3CC(C2)CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)
![2-bromo-5-[[(2S)-2-(2-chloro-4-hydroxyphenyl)-2-hydroxyethyl]sulfonylamino]benzoic acid](/img/structure/B7438480.png)
![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
![methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B7438506.png)
![methyl (E)-5-[(3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)amino]pent-2-enoate](/img/structure/B7438525.png)
![(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone](/img/structure/B7438530.png)

![4-[[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methylamino]-5H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B7438555.png)
![1-[1-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-3-hydroxypiperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B7438567.png)
![N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438573.png)
![(1R,2S)-N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(oxan-4-yl)cyclopropane-1-carboxamide](/img/structure/B7438574.png)
![(1S,6R)-2-(3-methoxy-1,2-thiazole-5-carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438575.png)
![(1S,6R)-2-[6-(methylamino)pyridine-3-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438587.png)